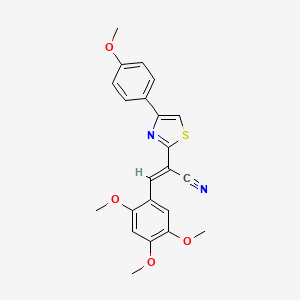
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties such as reactivity, stability, etc.Scientific Research Applications
Synthesis and Structural Analysis
A foundational aspect of the scientific applications of this compound involves its synthesis and structural elucidation. Researchers have synthesized variants and isomers to explore their crystal structures, showcasing the compound's utility in constructing bioactive heterocycles. For example, Kavitha et al. (2006) synthesized a related compound by base-catalyzed reaction, highlighting its crystalline structure which exhibits both inter and intramolecular hydrogen bonds, indicative of potential bioactivity (Kavitha et al., 2006). Similarly, Shinkre et al. (2008) detailed the synthesis of the E isomer and presented X-ray crystal structures of both E and Z isomers, contributing to the understanding of isomeric impact on physical properties (Shinkre et al., 2008).
Polymerization and Material Science
The compound's application extends to polymerization processes and material science, where its derivatives serve as monomers or initiators in polymer synthesis. Raynaud et al. (2011) explored unsaturated N-heterocyclic carbenes for sequential group transfer polymerization, including acrylonitrile derivatives, to produce block copolymers at room temperature, demonstrating the versatility of acrylonitrile derivatives in polymer chemistry (Raynaud et al., 2011).
Antimicrobial and Cytotoxic Activities
Another significant area of research is the investigation into the compound's derivatives for antimicrobial and cytotoxic activities. For instance, Sa̧czewski et al. (2004) tested acrylonitriles substituted with triazoles or benzimidazoles for in vitro cytotoxic potency against various cancer cell lines, revealing structure-activity relationships crucial for developing potential cancer therapies (Sa̧czewski et al., 2004).
Optical and Electronic Applications
The compound's derivatives also find applications in optical and electronic fields. Ouyang et al. (2016) synthesized a diphenylacrylonitrile derivative exhibiting aggregation-enhanced emission effects, highlighting its potential in optoelectronic devices and mechano-fluorochromic materials (Ouyang et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This would involve potential applications of the compound, areas of future research, etc.
Please consult with a qualified professional or researcher for accurate information. This is a general approach and may not apply to all compounds.
properties
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-25-17-7-5-14(6-8-17)18-13-29-22(24-18)16(12-23)9-15-10-20(27-3)21(28-4)11-19(15)26-2/h5-11,13H,1-4H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXHAIVKFBLQAZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3OC)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B2714099.png)
![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714100.png)
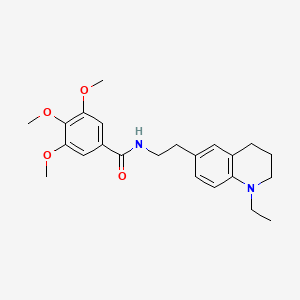
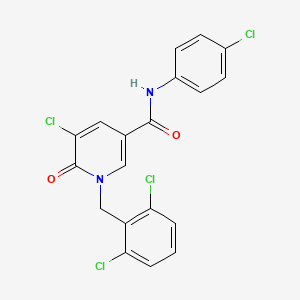


![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)
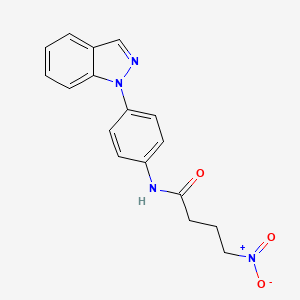

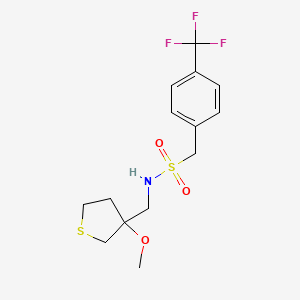
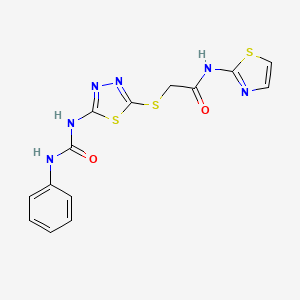
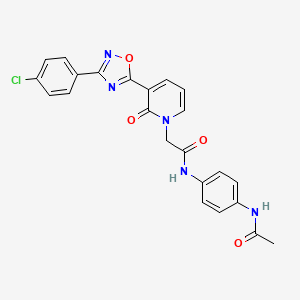
![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)
